molecular formula C18H27N3O4S B2952518 1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide CAS No. 2034436-73-0

1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide

Cat. No.: B2952518
CAS No.: 2034436-73-0
M. Wt: 381.49
InChI Key: KYARRHKGRFGLCG-WKILWMFISA-N
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Description

1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is known for its unique structural features, which include a piperidine ring, a cyclohexyl group, and a pyridin-2-yloxy moiety. These structural elements contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the cyclohexyl group: This step often involves the use of a Grignard reagent or a similar organometallic compound to introduce the cyclohexyl moiety.

    Attachment of the pyridin-2-yloxy group: This can be accomplished through a nucleophilic substitution reaction, where the pyridin-2-yloxy group is introduced onto the cyclohexyl ring.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Scientific Research Applications

1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic synthesis.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide: This compound has a pyrimidin-2-yloxy group instead of a pyridin-2-yloxy group, leading to differences in reactivity and biological activity.

    1-methanesulfonyl-N-[(1r,4r)-4-(pyridin-3-yloxy)cyclohexyl]piperidine-4-carboxamide: The position of the nitrogen atom in the pyridine ring is different, which can affect the compound’s chemical properties and interactions.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-methylsulfonyl-N-(4-pyridin-2-yloxycyclohexyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-26(23,24)21-12-9-14(10-13-21)18(22)20-15-5-7-16(8-6-15)25-17-4-2-3-11-19-17/h2-4,11,14-16H,5-10,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYARRHKGRFGLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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